5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

Übersicht

Beschreibung

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone is a flavonoid that can inhibit bacterial growth . It has been shown to inhibit the biosynthesis of fatty acids in gram-negative bacteria such as Escherichia coli and Cerulenin by inhibiting the enzymes involved in fatty acid synthesis .

Molecular Structure Analysis

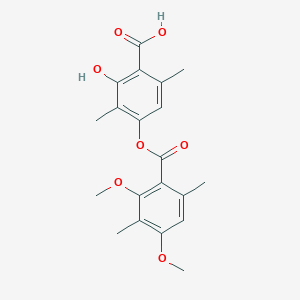

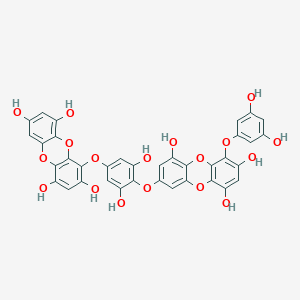

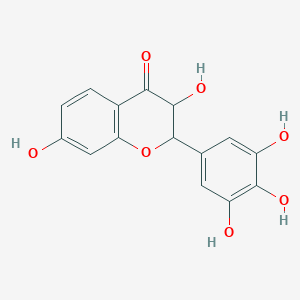

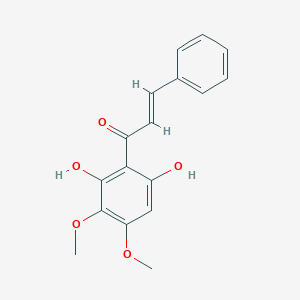

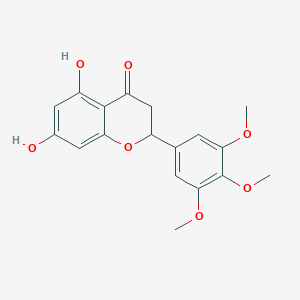

The molecular formula of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone is C18H18O7 . The structure includes a flavanone backbone, which is a type of flavonoid. It has three methoxy groups (-OCH3) and two hydroxy groups (-OH) attached to the flavanone backbone .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone include a molecular weight of 346.3, a density of 1.3±0.1 g/cm3, a boiling point of 562.6±50.0 °C at 760 mmHg, and a flash point of 205.3±23.6 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone has been studied for its potential neuroprotective and anti-neuroinflammatory activities. It exhibits cytoprotective effects and reduces reactive oxygen species (ROS) in certain cell lines .

Food Research

This compound can be obtained through natural plant extraction, such as from certain species of the genus Sophora. It is also synthesized chemically through hydroxylation and methoxylation reactions of aromatic ketone compounds .

Anti-Cancer Properties

It has shown effective cytotoxic activity against A549 (lung carcinoma) and HepG-2 (liver carcinoma) cell lines, indicating potential use in cancer treatment .

Natural Occurrence in Foods

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone has been detected in various foods like barleys (Hordeum vulgare), breakfast cereal, and cereals and cereal products .

Wirkmechanismus

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone: A Detailed Mechanism of Action

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone, also known as 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chroman-4-one, is a flavonoid compound with intriguing biological activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

The primary target of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone is the biosynthesis of fatty acids in gram-negative bacteria such as Escherichia coli . It inhibits the enzymes involved in this process, thereby inhibiting bacterial growth .

Mode of Action

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone interacts with its targets by binding to the enzymes involved in the biosynthesis of fatty acids . This binding inhibits the function of these enzymes, leading to a decrease in the production of fatty acids, which are essential components of the bacterial cell membrane . As a result, the growth of the bacteria is inhibited .

Biochemical Pathways

The affected biochemical pathway is the fatty acid biosynthesis pathway in gram-negative bacteria . By inhibiting the enzymes involved in this pathway, 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone disrupts the production of fatty acids, leading to a disruption in the formation of the bacterial cell membrane . This results in the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of the action of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone include the inhibition of fatty acid biosynthesis, disruption of the bacterial cell membrane formation, and ultimately, the inhibition of bacterial growth .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-7,13,19-20H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTALFFOVOLJORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332740 | |

| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |

CAS RN |

62252-10-2 | |

| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.